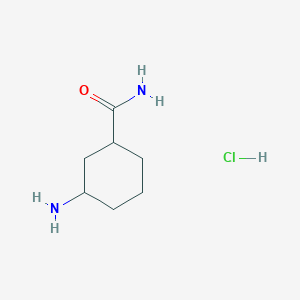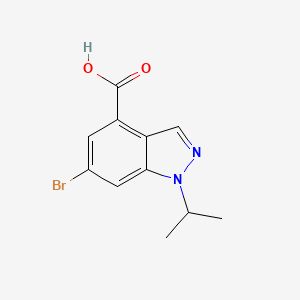
2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester
Descripción general
Descripción
2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester (2-Amino-7-Bmamf-1H-indole-3-carboxylic acid ethyl ester) is a novel synthetic compound with potential applications in both scientific research and medical practice. 2-Amino-7-Bmamf-1H-indole-3-carboxylic acid ethyl ester is a derivative of indole, a heterocyclic aromatic compound found in many natural products, and has been found to possess a wide range of pharmacological activities.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity of Related Compounds :
- Ivashchenko et al. (2014) synthesized substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and related derivatives. They evaluated their antiviral activities against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. Notably, certain hydrochlorides of these ethyl esters demonstrated effective suppression of influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures and high in vivo efficacy in a model of influenza pneumonia in mice (Ivashchenko et al., 2014).
Antibacterial Activity of Analogues :
- Egawa et al. (1984) reported the synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. These compounds showed more activity than enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).
Preparation of Fluoro-β-Amino Acid Residues :
- Yoshinari et al. (2011) detailed the preparation of fluoro-β-amino acid residues, including derivatives from alanine, valine, leucine, threonine, and β3h-alanine. These fluoro-β-amino acid residues were incorporated into pyrimidinones and cyclic β-tri- and β-tetrapeptides, providing valuable structural data (Yoshinari et al., 2011).
Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate :
- Mayes et al. (2010) described the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of phosphoindole inhibitors of HIV. This synthesis could be beneficial in developing treatments for HIV (Mayes et al., 2010).
Propiedades
IUPAC Name |
ethyl 2-amino-5-fluoro-7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4/c1-6-24-15(22)12-10-7-9(18)8-11(13(10)20-14(12)19)21(5)16(23)25-17(2,3)4/h7-8,20H,6,19H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPROAGCWVHHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2N(C)C(=O)OC(C)(C)C)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)


![6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1374338.png)






